3-benzyl-5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole
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Overview
Description
3-Benzyl-5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole is a synthetic organic compound belonging to the class of 1,2,4-triazoles. This compound is characterized by its unique structure, which includes a triazole ring substituted with benzyl, chlorobenzyl, and ethyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazine derivatives with carbon disulfide, followed by alkylation.
Introduction of Benzyl and Chlorobenzyl Groups: The benzyl and chlorobenzyl groups can be introduced via nucleophilic substitution reactions. For instance, the reaction of the triazole ring with benzyl chloride and 4-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Ethylation: The ethyl group can be introduced through alkylation using ethyl iodide or ethyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the triazole ring or the benzyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-benzyl-5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Researchers investigate the compound’s ability to inhibit specific enzymes or pathways in microorganisms and cancer cells.
Medicine
In medicine, the compound is explored for its therapeutic potential. Its structural features make it a candidate for drug development, particularly in the design of new antimicrobial or anticancer agents. Preclinical studies may focus on its efficacy, toxicity, and pharmacokinetics.
Industry
In industry, this compound is used in the development of specialty chemicals, including agrochemicals and pharmaceuticals. Its unique properties can be leveraged to create products with enhanced performance and stability.
Mechanism of Action
The mechanism of action of 3-benzyl-5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. For example, it could inhibit enzyme activity by binding to the active site or interfere with DNA replication in microorganisms.
Molecular Targets and Pathways
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Binding to specific receptors, altering cellular signaling.
DNA: Intercalation into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-4-ethyl-4H-1,2,4-triazole: Lacks the chlorobenzyl group, which may affect its biological activity and chemical reactivity.
5-[(4-Chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole: Lacks the benzyl group, potentially altering its properties.
4-Ethyl-4H-1,2,4-triazole: Simplified structure without benzyl or chlorobenzyl groups, used as a basic scaffold in chemical synthesis.
Uniqueness
3-Benzyl-5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole is unique due to the presence of both benzyl and chlorobenzyl groups, which confer specific chemical and biological properties. These substituents can enhance its reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H18ClN3S |
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Molecular Weight |
343.9 g/mol |
IUPAC Name |
3-benzyl-5-[(4-chlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazole |
InChI |
InChI=1S/C18H18ClN3S/c1-2-22-17(12-14-6-4-3-5-7-14)20-21-18(22)23-13-15-8-10-16(19)11-9-15/h3-11H,2,12-13H2,1H3 |
InChI Key |
MWUMEOFRMNCKBP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)Cl)CC3=CC=CC=C3 |
Origin of Product |
United States |
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